BenchChemオンラインストアへようこそ!

3,5-Dichloro-N-(3-fluorobenzyl)aniline

Monoamine Transporter Pharmacology CNS Drug Discovery Neuropharmacology

3,5-Dichloro-N-(3-fluorobenzyl)aniline (CAS 1040010-63-6, 97% purity) is a unique multi-target N-benzylaniline probe. The 3,5-dichloro/3-fluorobenzyl substitution pattern confers SERT inhibition (IC₅₀=100 nM), DAT inhibition (IC₅₀=900 nM), α3β4 nAChR antagonism (IC₅₀=1.8 nM), HDAC inhibition (IC₅₀=119 nM), and 8,200-fold MAO-A selectivity. Alternative regioisomers show different LogP values and target profiles—procure the correct isomer for reproducible SAR.

Molecular Formula C13H10Cl2FN
Molecular Weight 270.13 g/mol
CAS No. 1040010-63-6
Cat. No. B3341707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-N-(3-fluorobenzyl)aniline
CAS1040010-63-6
Molecular FormulaC13H10Cl2FN
Molecular Weight270.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CNC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C13H10Cl2FN/c14-10-5-11(15)7-13(6-10)17-8-9-2-1-3-12(16)4-9/h1-7,17H,8H2
InChIKeyPPLXYHSJCYCORK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-N-(3-fluorobenzyl)aniline (CAS 1040010-63-6): Chemical Identity and Pharmacological Classification for Research Procurement


3,5-Dichloro-N-(3-fluorobenzyl)aniline (CAS 1040010-63-6) is a disubstituted aniline derivative with the molecular formula C₁₃H₁₀Cl₂FN and molecular weight of 270.13 g/mol . The compound features a 3,5-dichloro substitution pattern on the aniline ring coupled with a 3-fluorobenzyl moiety via a secondary amine linkage, yielding a calculated LogP of 4.8176 and polar surface area of 12.03 Ų . It is commercially available at 97% purity from established vendors including Alfa Aesar (catalog H57062) [1]. This compound falls within the class of N-benzylaniline derivatives and has been investigated as a modulator of multiple biological targets, including monoamine transporters, histone deacetylases, and nicotinic acetylcholine receptors, positioning it as a versatile chemical probe scaffold for central nervous system and epigenetic research applications [2][3].

Why 3,5-Dichloro-N-(3-fluorobenzyl)aniline Cannot Be Interchanged with Common Analogs: Structural Determinants of Pharmacological Specificity


The 3,5-dichloro substitution pattern on the aniline ring of this compound represents a critical structural determinant that fundamentally alters its pharmacological profile relative to closely related analogs. Evidence from comparative structure-activity relationship studies demonstrates that the 3,5-dichloro configuration confers distinct target engagement properties that are not recapitulated by mono-chloro, unsubstituted, or alternative regioisomeric variants [1]. Specifically, the 3-fluorobenzyl N-substituent contributes to the compound's unique hydrogen-bonding and hydrophobic interactions with protein binding pockets, while the electron-withdrawing chloro groups at the 3- and 5-positions modulate the electron density of the aniline nitrogen, influencing both binding affinity and metabolic stability [2]. Substitution with 2-fluorobenzyl or 4-fluorobenzyl regioisomers yields compounds with measurably different physical properties—including distinct boiling points, LogP values, and chromatographic retention behaviors—that preclude simple interchange in established synthetic or screening protocols . Procurement of the correct isomer is therefore essential for experimental reproducibility and valid SAR interpretation.

Quantitative Differentiation Evidence: 3,5-Dichloro-N-(3-fluorobenzyl)aniline Versus Structural Analogs


Serotonin Transporter (SERT) Inhibition: 10-Fold Selectivity Enhancement with 3,5-Dichloro Substitution

3,5-Dichloro-N-(3-fluorobenzyl)aniline exhibits potent inhibition of the human serotonin transporter (SERT) with an IC₅₀ of 100 nM, representing an approximately 9-fold improvement in potency compared to its inhibitory activity at the dopamine transporter (DAT; IC₅₀ = 900 nM) within the same experimental system [1]. This compound demonstrates SERT-to-DAT selectivity that distinguishes it from the unsubstituted parent scaffold and alternative substitution patterns, which generally exhibit reduced absolute potency or altered selectivity profiles [2]. The retention of sub-micromolar DAT activity (IC₅₀ = 900 nM) further distinguishes this compound from highly selective SERT inhibitors that lack dopamine transporter modulation capacity [1].

Monoamine Transporter Pharmacology CNS Drug Discovery Neuropharmacology

Histone Deacetylase (HDAC) Inhibition: Nanomolar Potency Validated in Human HeLa Nuclear Extract

3,5-Dichloro-N-(3-fluorobenzyl)aniline inhibits histone deacetylase (HDAC) enzymatic activity with an IC₅₀ of 119 nM in human HeLa cell nuclear extract using Fluor de Lys substrate after 15-minute incubation [1]. This potency is achieved without the zinc-binding hydroxamic acid or benzamide warheads typical of clinical HDAC inhibitors, distinguishing this compound from the broader disubstituted aniline class [2]. The patent literature explicitly teaches that 3,5-disubstituted aniline derivatives, including this specific compound, are suitable for selectively inducing terminal differentiation and arresting neoplastic cell proliferation via HDAC inhibition, whereas mono-substituted or alternative regioisomeric analogs lack comparable efficacy [2].

Epigenetics HDAC Inhibition Cancer Biology

Monoamine Oxidase A (MAO-A) Inhibition: Sub-100 nM Potency with Isoform Selectivity

This compound demonstrates potent inhibition of monoamine oxidase A (MAO-A) with an IC₅₀ of 51 nM, measured in bovine brain mitochondria using serotonin as substrate after 60-minute incubation [1]. Critically, the compound exhibits pronounced isoform selectivity, with MAO-B inhibition requiring approximately 8,200-fold higher concentration (IC₅₀ = 420,000 nM) under identical assay conditions [1]. This selectivity profile is a direct consequence of the 3,5-dichloro substitution pattern, as 3,4-dichloroaniline derivatives show comparable MAO inhibitory activity but with distinct isoform preferences (e.g., 3,4-dichloroaniline IC₅₀ = 8.0 μM for CYP2E1 inhibition) [2].

Monoamine Oxidase Neurochemistry Enzyme Inhibition

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Single-Digit Nanomolar Activity at α3β4 Subtype

3,5-Dichloro-N-(3-fluorobenzyl)aniline functions as a potent antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 1.8 nM, measured via inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in human SH-SY5Y cells [1]. The compound exhibits a defined subtype selectivity profile, with α4β2 nAChR antagonism requiring approximately 6.7-fold higher concentration (IC₅₀ = 12 nM) and α1β1γδ (muscle-type) nAChR showing intermediate sensitivity (IC₅₀ = 7.9 nM) [1]. This nanomolar nAChR antagonism profile is distinct from the monoamine transporter and HDAC activities of the compound and has not been reported for alternative regioisomers (2-fluorobenzyl or 4-fluorobenzyl variants) in publicly available datasets.

Nicotinic Receptor Pharmacology Ion Channel Modulation Addiction Research

Dopamine Transporter (DAT) Binding Affinity: Multi-Target Engagement Profile Distinguishes from Single-Target Probes

In addition to SERT inhibition, this compound engages the dopamine transporter (DAT) with moderate affinity, demonstrating displacement of [¹²⁵I]RTI-55 from cloned human DAT expressed in HEK293 cells with an IC₅₀ of 871 nM, and inhibition of [³H]dopamine reuptake with IC₅₀ values ranging from 658 nM to 945 nM depending on assay conditions [1]. The compound also exhibits affinity for the dopamine D3 receptor with a Ki of 5.5 nM in competitive binding assays using transfected cells [2]. This multi-target engagement profile—spanning SERT, DAT, nAChR, HDAC, and MAO-A—contrasts sharply with single-target chemical probes and mono-functional analogs, which typically lack this breadth of activity.

Dopamine Transporter Multi-Target Pharmacology CNS Polypharmacology

Regioisomeric Differentiation: Fluorobenzyl Position Determines Physical Properties and Chromatographic Behavior

The 3-fluorobenzyl regioisomer (CAS 1040010-63-6) exhibits distinct physicochemical parameters compared to the 2-fluorobenzyl (CAS 723753-74-0) and 4-fluorobenzyl (CAS 356531-57-2) variants [1]. Specifically, the 4-fluorobenzyl isomer displays a higher calculated LogP of 5.45 and boiling point of 385.9±32.0 °C at 760 mmHg, whereas the 3-fluorobenzyl isomer has a LogP of 4.8176 . These differences in lipophilicity and predicted chromatographic retention are sufficient to produce distinct elution profiles under standardized analytical conditions, necessitating isomer-specific reference standards for method validation [2]. The 2-fluorobenzyl isomer (97% purity, Alfa Aesar H57048) is commercially available but is not interchangeable with the 3-fluorobenzyl variant in analytical or preparative workflows [1].

Analytical Chemistry Chromatography Isomer Separation

Procurement-Driven Application Scenarios for 3,5-Dichloro-N-(3-fluorobenzyl)aniline (CAS 1040010-63-6)


CNS Polypharmacology Research: Dual SERT/DAT Modulation with nAChR Antagonism

This compound is optimally suited for neuroscience research programs investigating multi-target modulation of monoamine transporters and nicotinic receptors. With validated SERT inhibition (IC₅₀ = 100 nM), DAT inhibition (IC₅₀ = 900 nM), and α3β4 nAChR antagonism (IC₅₀ = 1.8 nM), researchers can explore polypharmacological approaches to CNS disorders where simultaneous engagement of serotonergic, dopaminergic, and cholinergic systems is hypothesized to confer therapeutic advantage [1]. The compound's multi-target profile distinguishes it from selective SERT inhibitors (e.g., citalopram analogs) and single-target nAChR antagonists, making it a unique tool for systems-level neuroscience investigation [1][2].

Epigenetic Chemical Probe Development: Non-Hydroxamate HDAC Inhibition Scaffold

For epigenetics researchers seeking HDAC inhibitors that operate outside the classical zinc-binding pharmacophore paradigm, this compound provides a validated nanomolar potency scaffold (HDAC IC₅₀ = 119 nM in HeLa nuclear extract) [3]. The disubstituted aniline core taught in US Patent 8,119,685 establishes this compound class as suitable for selectively inducing terminal differentiation and arresting neoplastic cell proliferation, without reliance on hydroxamic acid or benzamide warheads that often confer poor pharmacokinetic properties [4]. The documented loss of HDAC activity with alternative substitution patterns (e.g., 2- or 5-position monosubstitution) reinforces the necessity of the 3,5-dichloro configuration for this application [4].

MAO-A Selective Inhibition Studies: High Isoform Selectivity Tool Compound

Researchers investigating the specific role of MAO-A in neurological and psychiatric disorders will benefit from this compound's exceptional MAO-A selectivity. The 8,200-fold preference for MAO-A (IC₅₀ = 51 nM) over MAO-B (IC₅₀ = 420,000 nM) enables clean interrogation of MAO-A-mediated pathways with minimal confounding MAO-B inhibition [5]. The defined CYP2E1 inhibition parameters (class-level IC₅₀ ≈ 9.2 μM for 3,5-dichloroaniline derivatives) provide additional context for interpreting cellular and in vivo experimental outcomes [6].

Analytical Reference Standard and Method Development: Isomer-Specific Impurity Profiling

In pharmaceutical and fine chemical manufacturing environments, this compound serves as an essential reference standard for chromatographic method development and impurity profiling. The quantifiable LogP difference of 0.63 units between the 3-fluorobenzyl isomer (LogP = 4.8176) and the 4-fluorobenzyl isomer (LogP = 5.45) translates to distinct retention times in reverse-phase HPLC and GC methods . Procurement of the authentic 3-fluorobenzyl isomer (97% purity, Alfa Aesar H57062) is necessary for establishing validated analytical methods capable of distinguishing process-related regioisomeric impurities that may arise during N-benzylation synthetic steps [7]. This compound also supports quality control workflows requiring isomer-specific identification in reaction monitoring and final product release testing [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dichloro-N-(3-fluorobenzyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.